N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
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Overview
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a furan ring, a trifluoromethyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the dimethylamino group: This can be achieved through nucleophilic substitution reactions using dimethylamine.
Attachment of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions.
Formation of the methanesulfonamide group: This can be done by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furan-2,5-dicarboxylic acid, while reduction of the nitro group could yield the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Uniqueness
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3S/c1-21(2)14(15-4-3-9-24-15)10-20-25(22,23)11-12-5-7-13(8-6-12)16(17,18)19/h3-9,14,20H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFCFOKQLOFPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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